3-(Trifluoromethyl)oxetane-3-carboxylic acid

Description

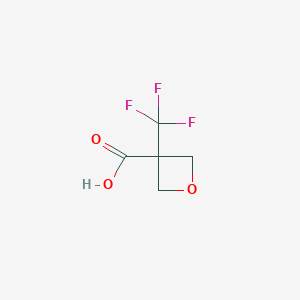

3-(Trifluoromethyl)oxetane-3-carboxylic acid is a four-membered cyclic ether (oxetane) derivative featuring a trifluoromethyl (-CF₃) group and a carboxylic acid (-COOH) moiety at the 3-position of the ring. This compound combines the unique physicochemical properties of oxetanes—such as improved metabolic stability and reduced steric hindrance compared to larger rings—with the electron-withdrawing and lipophilicity-enhancing effects of the trifluoromethyl group. These attributes make it a valuable building block in medicinal chemistry, agrochemical development, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O3/c6-5(7,8)4(3(9)10)1-11-2-4/h1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGORKUILZOWAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring through epoxide opening reactions. The reaction conditions often require moderate heating and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)oxetane-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bromine (for bromination), m-chloroperbenzoic acid (for epoxidation), and various reducing agents like lithium aluminum hydride . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted compounds, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

Bioisosteric Replacement

One of the primary applications of 3-(Trifluoromethyl)oxetane-3-carboxylic acid is as a bioisosteric replacement for traditional carboxylic acids in drug design. The oxetane ring structure allows for similar interactions with biological targets while improving lipophilicity and reducing acidity. This modification can enhance membrane permeability and overall pharmacokinetic profiles of drug candidates .

Synthesis of Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of azetidine derivatives, which are known for their immunosuppressive properties, useful in treating autoimmune diseases . The synthesis methods often involve multistep processes that capitalize on the unique reactivity of the oxetane moiety to yield complex drug-like structures.

Photoredox-Catalyzed Reactions

Recent advancements have introduced photoredox-catalyzed methods for converting carboxylic acids into 3-oxetanols, including this compound. This approach allows for a more efficient synthesis pathway that minimizes the number of steps required, thereby streamlining the production process .

Reaction with Organometallic Reagents

Another synthetic route involves the reaction of this compound with organometallic reagents to form various derivatives that exhibit enhanced biological activity. These reactions often require careful control of conditions to maximize yield and selectivity .

Case Study: Drug Development

A notable case study involves the development of a 3-oxetanol analogue of ibuprofen, which demonstrated improved inhibitory activity against cyclooxygenase enzymes compared to its carboxylic acid counterpart. This study highlighted the potential of this compound in enhancing anti-inflammatory drug efficacy while reducing side effects associated with traditional carboxylic acids .

Case Study: Immunosuppressive Agents

Research has shown that compounds derived from this compound can act as effective immunosuppressants by modulating lymphocyte activity. This application is particularly relevant in treating conditions such as rheumatoid arthritis and multiple sclerosis, where immune modulation is critical .

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)oxetane-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the oxetane ring can influence its reactivity and overall biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- This is critical for drug candidates targeting enzymes or receptors sensitive to electronic effects .

- Fluorophenyl vs. Trifluoromethyl : The 3-fluorophenyl analog (MW 196.18) is less lipophilic (clogP ~1.5) than the trifluoromethylphenyl derivative (MW 246.18, clogP ~2.8). The latter’s extended aromatic system improves π-π stacking in drug-receptor interactions .

- Alkyl vs. Fluorinated Groups : Ethyl-substituted oxetanes (e.g., 3-Ethyloxetane-3-carboxylic acid) exhibit lower acidity (pKa ~4–5) and higher lipophilicity, making them suitable for hydrophobic environments in agrochemicals .

Research Findings and Trends

Recent studies emphasize the versatility of oxetane-3-carboxylic acids in electrosynthetic carboxylation (e.g., hydrocarboxylation of α,β-unsaturated esters) and Friedel-Crafts reactions for constructing complex heterocycles . For instance, oxetane-derived profen analogs demonstrate improved pharmacokinetic profiles compared to traditional cyclohexane-based drugs .

Biological Activity

3-(Trifluoromethyl)oxetane-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, particularly the trifluoromethyl group and the oxetane ring. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula: C5H5F3O2

- Molecular Weight: Approximately 170.09 g/mol

- Functional Groups: Trifluoromethyl group, oxetane ring, carboxylic acid

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets. The oxetane structure contributes to its reactivity and potential as a bioisostere for carboxylic acids, which are often associated with unfavorable pharmacological properties .

Biological Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced biological activity. Specifically, this compound may interact with various biological targets, influencing enzyme activity or receptor binding. The unique properties of the trifluoromethyl group are believed to enhance binding affinity to certain proteins or enzymes, potentially leading to increased potency in biological assays.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could bind to receptors, modulating their activity and influencing physiological responses.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Phenyloxetane-3-carboxylic acid | Lacks trifluoromethyl group | Different reactivity profile |

| 3-(4-Fluorophenyl)oxetane-3-carboxylic acid | Fluorine at para position | Variations in electronic properties |

| 3-(Chlorophenyl)oxetane-3-carboxylic acid | Contains chlorine instead of fluorine | Distinct chemical behavior due to chlorine |

| 3-Bromomethyloxetane-3-carboxylic acid | Bromine substitution | Different reactivity compared to fluorinated compounds |

The presence of the trifluoromethyl group at the 3-position of the oxetane ring enhances stability and lipophilicity, affecting biological interactions significantly.

Case Studies and Research Findings

- Synthesis and Evaluation : A study reported a novel synthetic approach for converting carboxylic acids to 3-oxetanols using photoredox-catalyzed decarboxylative addition. This method allows for the exploration of oxetanol derivatives as bioisosteres, maintaining similar hydrogen-bonding capacity while increasing lipophilicity .

- Biological Assays : In vitro assays demonstrated that derivatives of oxetanols can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the substituents on the oxetane ring were shown to influence their efficacy against specific tumor types .

- Therapeutic Potential : Research into the metabolic pathways of this compound suggests potential therapeutic applications in drug development aimed at targeting specific enzymes or receptors involved in disease processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(trifluoromethyl)oxetane-3-carboxylic acid, and what are their key challenges?

- Answer : The synthesis typically involves ring-opening of oxetane derivatives or coupling reactions with trifluoromethyl groups. For example, nucleophilic trifluoromethylation using reagents like TMSCF₃ or Ruppert-Prakash reagent (CF₃SiMe₃) under basic conditions is a standard approach . Challenges include controlling regioselectivity, minimizing side reactions (e.g., decarboxylation), and achieving high enantiopurity when stereocenters are involved. Reaction optimization often requires balancing temperature (-20°C to 80°C) and catalysts (e.g., Pd or Cu-based systems) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer : Key techniques include:

- ¹⁹F NMR : To confirm the presence and chemical environment of the trifluoromethyl group (δ ~ -60 to -70 ppm) .

- ¹H/¹³C NMR : For oxetane ring protons (δ 4.5–5.5 ppm) and carboxylic acid protons (broad peak at δ ~12 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .

- HPLC-MS : To assess purity and detect degradation products, especially under acidic/basic conditions .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN374 standard), safety goggles with side shields, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust, as the compound may release toxic HF upon decomposition .

- Storage : Keep in airtight containers at 2–8°C, away from strong acids/bases to prevent exothermic reactions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer : The electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the oxetane ring can reduce accessibility, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) to achieve reasonable yields . Computational studies (DFT) suggest that the -CF₃ group stabilizes transition states via inductive effects, lowering activation energy by ~10–15 kJ/mol .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Answer : Discrepancies often arise from variations in:

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), and enzyme isoforms (e.g., COX-1 vs. COX-2) .

- Stereochemistry : Enantiomers may exhibit divergent activities (e.g., (R)- vs. (S)-configurations in kinase inhibition assays) .

- Metabolic Stability : Differences in microsomal degradation rates (e.g., CYP450 interactions) can skew in vivo results .

- Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers and retest activity .

Q. How can computational modeling optimize the design of this compound-based enzyme inhibitors?

- Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase IX). The oxetane ring’s rigidity and -CF₃ group’s hydrophobicity enhance fit into hydrophobic pockets .

- MD Simulations : Analyze stability of inhibitor-enzyme complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .

Methodological Considerations

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Answer :

- LC-MS/MS : Employ a C18 column (2.6 µm, 50 x 2.1 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 225 → 181 (quantifier) and 225 → 127 (qualifier) .

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (Strata-X cartridges) improves recovery (>85%) .

Q. How can reaction scalability be improved for gram-scale synthesis of this compound?

- Answer :

- Flow Chemistry : Continuous flow reactors reduce exotherms and improve mixing for exothermic trifluoromethylation steps .

- Catalyst Recycling : Immobilize Pd catalysts on silica supports to reduce metal leaching and enable reuse (>5 cycles) .

- Process Monitoring : Use in-line FTIR to track reaction progress and adjust reagent stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.